molecular formula C13H12BrClN2 B7937586 [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine

[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine

Cat. No.: B7937586
M. Wt: 311.60 g/mol
InChI Key: VHAJMXXEZCWNMS-UHFFFAOYSA-N
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Description

[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is an organic compound that features both bromine and chlorine substituents on a phenyl ring, as well as a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine typically involves the following steps:

    Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Coupling with Pyridine: The brominated and chlorinated benzylamine is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions followed by efficient coupling reactions. The use of continuous flow reactors could enhance the efficiency and safety of these processes.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

Scientific Research Applications

[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain targets due to halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-4-fluorophenyl)methyl][(pyridin-4-yl)methyl]amine
  • [(2-Chloro-4-bromophenyl)methyl][(pyridin-4-yl)methyl]amine
  • [(2-Bromo-4-methylphenyl)methyl][(pyridin-4-yl)methyl]amine

Uniqueness

[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and binding properties. The presence of both halogens can provide a balance of electronic and steric effects, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2/c14-13-7-12(15)2-1-11(13)9-17-8-10-3-5-16-6-4-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAJMXXEZCWNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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